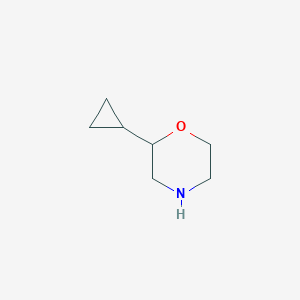![molecular formula C9H7N3O2S2 B1424954 Ácido 3-[(4-mercapto-1,2,3-tiadiazol-5-il)amino]benzoico CAS No. 1228553-06-7](/img/structure/B1424954.png)
Ácido 3-[(4-mercapto-1,2,3-tiadiazol-5-il)amino]benzoico
Descripción general
Descripción
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, have been shown to have varied bioactivities, including anticancer , antimicrobial , and antiviral properties .
Mode of Action
It’s known that the compound can undergo reactions such as the michael addition with α,β-unsaturated compounds . This reaction was studied using various solvents, and the highest yields were obtained in the presence of triethylamine .
Biochemical Pathways
It’s known that the compound can undergo acylation reactions with chloroacetyl chloride, yielding respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .
Result of Action
It’s known that the compound can form imidazole and thiazole derivatives when reacted with potassium isothiocyanate .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the Michael addition reaction of the compound with α,β-unsaturated compounds was found to be most effective in methanol . Furthermore, the compound’s reactions were found to be most effective in the presence of triethylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid typically involves the reaction of 4-amino-1,2,3-thiadiazole-5-thiol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Comparación Con Compuestos Similares
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 4-Amino-1,2,3-thiadiazole-5-thiol
- 5-Mercapto-1,3,4-thiadiazole-2-thiol
Comparison: 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid is unique due to the presence of both the thiadiazole ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzoic acid group enhances its solubility and reactivity compared to other thiadiazole derivatives.
Propiedades
IUPAC Name |
3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDJNJLNBTSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)



![2-Chloro-1-{4-[(4-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1424884.png)

![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)




